REACTION_CXSMILES
|
ClC1C=CC(C(OC)=O)=C(C=CC(O)=O)C=1.[Cl:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24][CH3:25])=[O:23])=[C:20]([CH:28]=[CH:29][C:30]([O:32][CH3:33])=[O:31])[CH:19]=1>>[Cl:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24][CH3:25])=[O:23])=[C:20]([CH2:28][CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH:19]=1
|
Name
|
methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)C=CC(=O)O
|
Name
|
methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)C=CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same product is obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)CCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |